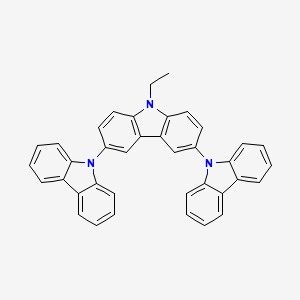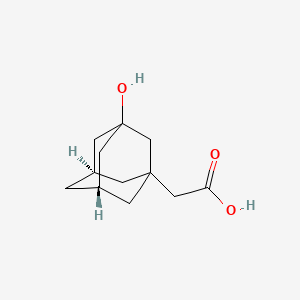
R(-)-QNB methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(-)-QNB yoduro de metilo, también conocido como R(-)-3-quinuclidinil benzilato yoduro de metilo, es un compuesto de amonio cuaternario. Es un derivado del 3-quinuclidinil benzilato, un potente agente anticolinérgico. La forma de yoduro de metilo se utiliza a menudo en la investigación científica debido a su capacidad para bloquear los receptores muscarínicos de acetilcolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de R(-)-QNB yoduro de metilo normalmente implica la cuaternización de R(-)-3-quinuclidinil benzilato con yoduro de metilo. La reacción se lleva a cabo en un disolvente orgánico como la acetona o el acetonitrilo, bajo condiciones de reflujo. El producto se purifica posteriormente mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de R(-)-QNB yoduro de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de disolventes y reactivos de calidad industrial, con un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con las normas de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
El R(-)-QNB yoduro de metilo se somete a varias reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo de amonio cuaternario puede participar en reacciones de sustitución nucleófila.
Hidrólisis: El enlace éster del compuesto se puede hidrolizar en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como los iones hidróxido o las aminas. Las reacciones se suelen llevar a cabo en disolventes polares como el agua o los alcoholes.
Hidrólisis: La hidrólisis ácida implica el uso de ácido clorhídrico, mientras que la hidrólisis básica utiliza hidróxido de sodio. Las reacciones se llevan a cabo a temperaturas elevadas para acelerar el proceso.
Principales productos
Reacciones de sustitución: Los productos principales dependen del nucleófilo utilizado. Por ejemplo, la reacción con iones hidróxido produce el alcohol correspondiente.
Hidrólisis: La hidrólisis de R(-)-QNB yoduro de metilo da lugar a la formación de R(-)-3-quinuclidinil benzilato y metanol.
Aplicaciones de la investigación científica
R(-)-QNB yoduro de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como patrón en la química analítica.
Biología: El compuesto se emplea en estudios que implican receptores muscarínicos de acetilcolina, ayudando a dilucidar su papel en diversos procesos fisiológicos.
Medicina: La investigación que implica R(-)-QNB yoduro de metilo contribuye al desarrollo de fármacos que se dirigen a los receptores muscarínicos, que están implicados en enfermedades como la enfermedad de Alzheimer y la esquizofrenia.
Industria: El compuesto se utiliza en el desarrollo de pesticidas y otros agroquímicos debido a sus propiedades anticolinérgicas.
Aplicaciones Científicas De Investigación
R(-)-QNB methiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving muscarinic acetylcholine receptors, helping to elucidate their role in various physiological processes.
Medicine: Research involving this compound contributes to the development of drugs targeting muscarinic receptors, which are implicated in conditions such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its anticholinergic properties.
Mecanismo De Acción
R(-)-QNB yoduro de metilo ejerce sus efectos bloqueando los receptores muscarínicos de acetilcolina. Estos receptores forman parte del sistema nervioso parasimpático y desempeñan un papel crucial en diversas funciones corporales. Al unirse a estos receptores, R(-)-QNB yoduro de metilo impide que la acetilcolina ejerza sus efectos, lo que lleva a una disminución de la actividad parasimpática. Este mecanismo es útil para estudiar los papeles fisiológicos y farmacológicos de los receptores muscarínicos.
Comparación Con Compuestos Similares
Compuestos similares
Atropina: Otro agente anticolinérgico que bloquea los receptores muscarínicos pero tiene una estructura química diferente.
Escopolamina: Similar a la atropina, se utiliza por sus efectos anticolinérgicos pero difiere en sus propiedades farmacocinéticas.
Ipratropio: Un compuesto de amonio cuaternario como R(-)-QNB yoduro de metilo, utilizado en el tratamiento de afecciones respiratorias.
Singularidad
R(-)-QNB yoduro de metilo es único debido a su alta afinidad por los receptores muscarínicos y su estructura de amonio cuaternario, que limita su capacidad para atravesar la barrera hematoencefálica. Esto lo hace particularmente útil en estudios periféricos sin implicación del sistema nervioso central.
Propiedades
Fórmula molecular |
C22H26INO3 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1 |
Clave InChI |
YCVUWYMRBRAYRO-TULJGGFASA-M |
SMILES isomérico |
C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
SMILES canónico |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)


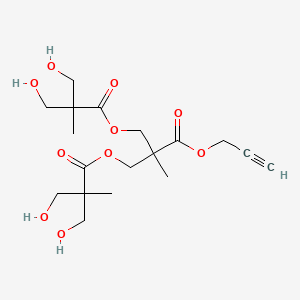
![Benzobicyclon [ISO]](/img/structure/B12058859.png)


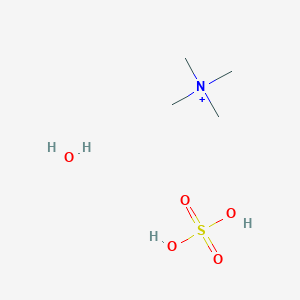
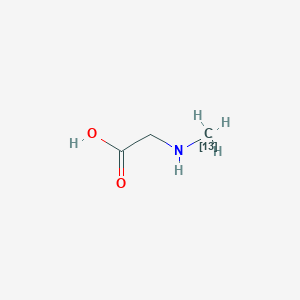
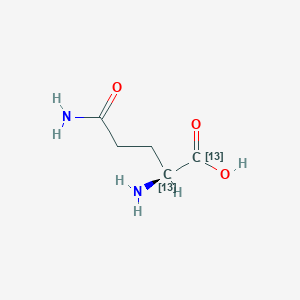
![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
